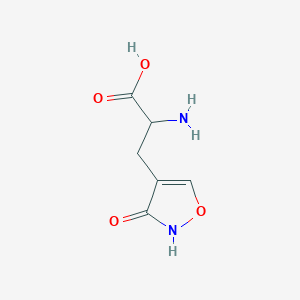
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a hydroxy group and an alanine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the alanine side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an α-amino acid with a suitable aldehyde and hydroxylamine can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications .
化学反応の分析
Types of Reactions
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to partially or fully reduced oxazole rings .
科学的研究の応用
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxy group and the oxazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other oxazole derivatives such as:
Oxazole: The parent compound with a simple oxazole ring.
Isoxazole: A structural isomer with different positioning of the nitrogen and oxygen atoms.
Thiazole: A related compound with a sulfur atom replacing the oxygen in the ring.
Uniqueness
2-Amino-3-(3-oxo-2,3-dihydroisoxazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group and the alanine side chain differentiates it from other oxazole derivatives, making it a valuable compound for targeted research and applications .
特性
CAS番号 |
77006-28-1 |
|---|---|
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC名 |
2-amino-3-(3-oxo-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(10)11)1-3-2-12-8-5(3)9/h2,4H,1,7H2,(H,8,9)(H,10,11) |
InChIキー |
ZKLGQYGPVBFAQQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NO1)CC(C(=O)O)N |
正規SMILES |
C1=C(C(=O)NO1)CC(C(=O)O)N |
同義語 |
2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid Tan 950 A TAN-950A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















